molecular formula C18H14Cl4N2O B1204654 (S)-Miconazole CAS No. 47447-52-9

(S)-Miconazole

Cat. No.: B1204654
CAS No.: 47447-52-9
M. Wt: 416.1 g/mol
InChI Key: BYBLEWFAAKGYCD-GOSISDBHSA-N
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Description

(S)-Miconazole is an antifungal agent belonging to the imidazole class of compounds. It is widely used in the treatment of fungal infections, particularly those caused by Candida species and dermatophytes. The compound is known for its broad-spectrum antifungal activity and is commonly used in topical formulations for skin and mucous membrane infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Miconazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction between glyoxal, formaldehyde, and ammonia or an amine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a suitable chlorophenyl derivative.

    Introduction of the Dioxolane Ring: The dioxolane ring is formed through a cyclization reaction involving an appropriate diol and an aldehyde or ketone.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: (S)-Miconazole undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the imidazole ring.

    Reduction Products: Reduced derivatives of the imidazole ring or the chlorophenyl group.

    Substitution Products: Substituted derivatives with various functional groups replacing the chlorophenyl group.

Scientific Research Applications

(S)-Miconazole has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of imidazole chemistry and its derivatives.

    Biology: Investigated for its antifungal activity and mechanism of action against various fungal species.

    Medicine: Widely used in the treatment of fungal infections, particularly in topical formulations for skin and mucous membrane infections.

    Industry: Employed in the formulation of antifungal creams, ointments, and other pharmaceutical products.

Mechanism of Action

(S)-Miconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell lysis and death.

Comparison with Similar Compounds

    Ketoconazole: Another imidazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.

    Clotrimazole: A closely related imidazole antifungal used in the treatment of various fungal infections.

    Fluconazole: A triazole antifungal with a broader spectrum of activity and different pharmacokinetic profile.

Uniqueness of (S)-Miconazole: this compound is unique due to its specific structural features, including the presence of the dioxolane ring and the chlorophenyl group. These structural elements contribute to its broad-spectrum antifungal activity and its effectiveness in topical formulations.

Properties

IUPAC Name

1-[(2S)-2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBLEWFAAKGYCD-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47447-52-9
Record name Miconazole, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047447529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MICONAZOLE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45V2100TWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A vaginal suppository comprising erucic acid, beeswax, and the medicine miconazole was prepared as follows: About 12.30 kg of micronized miconazole nitrate was added to a homogenous melt containing about 62.10 kg of erucic acid and about 6.90 kg of beeswax at a temperature of about 75° C. The medicine and suppository base was mixed gently until homogenous then poured into a mold. Upon cooling the suppository was removed from the mold.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.3 kg
Type
reactant
Reaction Step Two
Quantity
62.1 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.06 g of miconazole nitrate are dissolved in 4.5 g of ethyl alcohol and 0.44 g of water, and mixed with 5.0 g of 2% chitosonium pyrrolidone carboxylate in 90:10 water/alcohol, giving a clear, colorless solution (0.6% miconazole). This lotion is useful in the treatment of a variety of topical fungal infections, including Athlete's foot.
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step One
Name
pyrrolidone carboxylate
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
water alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.44 g
Type
solvent
Reaction Step Two
Yield
0.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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